C1s-IN-1
Description
Contextualization within Nicotinimidamide and Piperazine (B1678402) Scaffold Research
The molecular architecture of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide is a composite of two key structural motifs: a piperazine ring and a nicotinimidamide group. Both of these scaffolds are of considerable interest in the field of medicinal chemistry.
The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions. nih.gov It is widely recognized as a "privileged scaffold" in drug design, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govrsc.org The prevalence of the piperazine moiety in numerous approved drugs is attributed to its favorable physicochemical properties, such as good water solubility and basicity, which can be tailored to modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate. rsc.org This scaffold's conformational flexibility and ability to engage in various molecular interactions, including hydrogen bonding, make it a versatile component in the design of ligands for a diverse range of biological targets. nih.govnih.gov
The nicotinimidamide portion of the molecule is a derivative of nicotinamide (B372718), a form of vitamin B3. nih.gov Nicotinamide itself is a crucial component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are fundamental to cellular metabolism and energy production. mdpi.com In medicinal chemistry, the nicotinamide scaffold is explored for a wide array of therapeutic applications due to its role in DNA repair, its anti-inflammatory properties, and its potential in cancer therapy. nih.govnih.gov The nicotinimidamide functional group, an amidine derivative of a carboxylic acid, alters the electronic and hydrogen-bonding properties compared to the more common nicotinamide (an amide), offering a different set of potential interactions with biological targets.
Significance as a Research Probe and Lead Compound in Medicinal Chemistry
The primary significance of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide in academic research stems from its identification as a potent inhibitor of C1s, a key enzyme in the classical complement pathway. nih.govmdpi.com The classical complement pathway is a critical component of the innate immune system, and its dysregulation is implicated in the pathology of numerous diseases. nih.govnih.gov
A Research Probe: As a selective inhibitor, 6-(4-Phenylpiperazin-1-yl)nicotinimidamide serves as a valuable chemical tool, or "research probe," for studying the intricate workings of the classical complement pathway. nih.govbg.ac.rs Its ability to specifically block the activity of C1s allows researchers to investigate the downstream consequences of this inhibition in various experimental models, thereby elucidating the role of the pathway in health and disease. mdpi.comnih.gov
A Lead Compound: Beyond its utility as a research tool, 6-(4-Phenylpiperazin-1-yl)nicotinimidamide has emerged as a promising lead compound in medicinal chemistry. A lead compound is a chemical starting point for the design and development of new drugs. The discovery of this compound through a virtual screen and its subsequent characterization have laid the groundwork for the synthesis of more potent and selective analogs. nih.govmdpi.com Structure-activity relationship (SAR) studies, aided by a high-resolution crystal structure of the compound bound to C1s, have provided crucial insights into the molecular interactions governing its inhibitory activity. nih.govmdpi.com This detailed understanding allows for the rational design of new C1s inhibitors with improved therapeutic potential. nih.gov
Detailed Research Findings:
Biochemical and functional studies have extensively characterized the inhibitory profile of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide. It has been shown to dose-dependently inhibit the activation of the classical complement pathway in various assays. nih.govmdpi.comnih.gov
| Assay Type | Observed Effect of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide |
| CP activation by heparin-induced immune complexes | Dose-dependent inhibition nih.govmdpi.com |
| CP-driven lysis of antibody-sensitized sheep erythrocytes | Dose-dependent inhibition mdpi.comnih.gov |
| Pathway-specific ELISA for CP activation | Dose-dependent inhibition nih.govmdpi.com |
| Cleavage of C2 by C1s | Inhibition mdpi.comnih.gov |
Biochemical experiments have demonstrated that 6-(4-Phenylpiperazin-1-yl)nicotinimidamide directly binds to the C1s protease. nih.govmdpi.com
| Parameter | Value |
| Binding Affinity (Kd) | ~9.8 µM nih.govmdpi.com |
| Inhibition Constant (Ki) | ~5.8 µM nih.govmdpi.com |
| Mode of Inhibition | Competitive nih.govmdpi.com |
The identification and characterization of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide represent a significant step forward in the quest for small-molecule inhibitors of the classical complement pathway, offering a foundation for the future development of both research tools and therapeutic agents. nih.govmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C16H19N5 |
|---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C16H19N5/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H3,17,18) |
InChI Key |
UKIJUFIFFKYHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 4 Phenylpiperazin 1 Yl Nicotinimidamide
Strategic Approaches to Core Structure Formation
The assembly of the 6-(4-phenylpiperazin-1-yl)nicotinimidamide core relies on established and efficient chemical reactions that build the substituted pyridine (B92270) ring system and introduce the key functional groups.
The principal method for constructing the central scaffold of 6-(4-phenylpiperazin-1-yl)nicotinimidamide involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the reactivity of a pyridine ring activated by an electron-withdrawing group and bearing a suitable leaving group, typically a halogen.
The synthesis commences with a precursor such as 6-chloronicotinonitrile. The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by a nucleophile due to the activating effect of the nitrile group. The reaction with 1-phenylpiperazine (B188723), serving as the nucleophile, displaces the chloride to form the intermediate, 6-(4-phenylpiperazin-1-yl)nicotinonitrile. researchgate.net This type of reaction is a common and effective method for creating C-N bonds in heteroaromatic systems. Similar strategies are employed in the synthesis of other biologically active piperazine-substituted heterocycles, such as purine (B94841) derivatives, where a chloropurine is reacted with various piperazines. nih.gov
The general synthetic scheme for the core structure is outlined below:
Step 1: Nucleophilic Aromatic Substitution: 6-Chloronicotinonitrile is reacted with 1-phenylpiperazine in the presence of a base to yield 6-(4-phenylpiperazin-1-yl)nicotinonitrile.
This foundational reaction provides the carbon-nitrogen framework of the target molecule, which can then undergo further transformation to generate the final imidamide functional group.
While direct multi-component reactions (MCRs) for the one-pot synthesis of 6-(4-phenylpiperazin-1-yl)nicotinimidamide are not prominently described, the formation of the crucial nicotinimidamide moiety from its nitrile precursor is classically achieved via the Pinner reaction. wikipedia.orgorganic-chemistry.org The Pinner reaction is a two-step process that converts a nitrile into an amidine.
Imino Ester Formation: The nitrile intermediate, 6-(4-phenylpiperazin-1-yl)nicotinonitrile, is treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically using hydrogen chloride gas). This reaction forms a stable imino ester hydrochloride salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org
Amination: The isolated Pinner salt is then reacted with ammonia (B1221849) (or an amine) to form the final amidine (carboximidamide) functional group, releasing the alcohol. wikipedia.org
This sequence provides a reliable route to the desired nicotinimidamide derivative.
Broader MCR strategies are powerful tools for rapidly generating molecular diversity and are widely used for synthesizing various heterocyclic structures, including pyridine and thienopyridine derivatives. researchgate.netorganic-chemistry.org These reactions, such as the Hantzsch pyridine synthesis or Ugi and Passerini reactions, combine three or more starting materials in a single step to create complex products, showcasing high atom economy. organic-chemistry.orgnih.govnih.gov Although a specific MCR for the title compound is not detailed, the principles of MCRs are highly relevant for the future development of novel synthetic routes to this class of compounds. youtube.com
Functional Group Modifications and Derivatization Strategies for Enhanced Research Utility
Derivatization of a lead compound is a critical step in medicinal chemistry to enhance its potency, selectivity, and pharmacokinetic properties. For 6-(4-phenylpiperazin-1-yl)nicotinimidamide, identified as a C1s protease inhibitor, functional group modifications are employed to explore the structure-activity relationship (SAR). researchgate.netnih.gov
A primary strategy involves introducing various substituents onto the terminal phenyl ring of the 1-phenylpiperazine moiety. researchgate.net By synthesizing a panel of analogs with different chemical groups (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring, researchers can probe the specific interactions between the inhibitor and the enzyme's binding pocket. researchgate.net This approach helps to understand the chemical and spatial requirements for optimal biological activity. For instance, derivatization can be used to create fluorescently labeled probes for use in biological assays or to develop novel reagents for analytical purposes, such as the chiral derivatization reagent APy-PPZ used in HPLC. researchgate.net
Development of Analog Synthesis for Structure-Activity Relationship Investigations
The systematic synthesis of analogs is fundamental to establishing a clear structure-activity relationship (SAR), which guides the optimization of a lead compound. For 6-(4-phenylpiperazin-1-yl)nicotinimidamide (referred to as compound A1 in a key study), a synthetic scheme was developed to produce a series of analogs with substitutions on the terminal phenyl ring. researchgate.net These analogs were then tested for their ability to inhibit the C1s enzyme, and the results were used to build an SAR profile. researchgate.netnih.gov
The investigation revealed that the nature and position of the substituent on the phenyl ring significantly impact the inhibitory activity. This information, combined with crystallographic data, provides a detailed map of the ligand-binding site and lays the groundwork for the rational design of more potent and selective inhibitors. researchgate.netnih.gov The development of SAR is a common strategy applied to many classes of compounds, including nicotinamide (B372718) derivatives and other piperazine-containing scaffolds, to optimize their desired biological effects. nih.govnih.gov
Table 1: Structure-Activity Relationship of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide Analogs as C1s Inhibitors researchgate.netThis interactive table summarizes the inhibitory constants (Ki) for a selection of analogs, highlighting the effect of substitutions on the terminal phenyl ring.
| Compound | Substitution on Phenyl Ring | Inhibition Constant (Ki) in µM |
| A1 (Parent) | None | 5.8 |
| Analog 1 | 2-Fluoro | 3.6 |
| Analog 2 | 3-Fluoro | 3.5 |
| Analog 3 | 4-Fluoro | 4.3 |
| Analog 4 | 2-Chloro | 2.5 |
| Analog 5 | 3-Chloro | 2.5 |
| Analog 6 | 4-Chloro | 2.4 |
| Analog 7 | 4-Bromo | 2.9 |
| Analog 8 | 4-Iodo | 4.1 |
| Analog 9 | 4-Trifluoromethyl | 3.5 |
| Analog 10 | 4-Methyl | 11.2 |
| Analog 11 | 4-Methoxy | 11.0 |
| Analog 12 | 3,4-Dichloro | 1.8 |
| Analog 13 | 2,4-Dichloro | 2.1 |
| Analog 14 | 3,5-Dichloro | 1.9 |
| Analog 15 | 2,5-Dichloro | 1.8 |
Pharmacological Characterization and Elucidation of Molecular Mechanisms
Identification and Validation of Primary Biological Targets
Research has identified the primary biological target of 6-(4-phenylpiperazin-1-yl)nicotinimidamide as the C1s protease, a key enzyme in the classical complement pathway. nih.govnih.govresearchgate.netresearchgate.netdeepdyve.com This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various diseases. nih.govnih.govresearchgate.netresearchgate.netdeepdyve.com
Inhibition of Complement Component C1s Protease by 6-(4-Phenylpiperazin-1-yl)nicotinimidamide
The compound, referred to in key studies as A1, has been identified as a selective and competitive inhibitor of the C1s protease. nih.govnih.govresearchgate.netdeepdyve.com C1s is the catalytic component of the C1 complex, which initiates the classical pathway. nih.govnih.govresearchgate.netresearchgate.netdeepdyve.com The enzymatic activity of C1s is responsible for cleaving downstream components C4 and C2, making it a strategic target for therapeutic intervention in diseases driven by the classical pathway. nih.govnih.govresearchgate.netresearchgate.netdeepdyve.com The discovery of 6-(4-phenylpiperazin-1-yl)nicotinimidamide as a small-molecule inhibitor of C1s was the result of a virtual screen designed to identify molecules that interact with the C1s substrate recognition site. nih.govnih.govresearchgate.netdeepdyve.com
Determination of Binding Affinity and Inhibition Constants (Kᵢ, IC₅₀)
Biochemical experiments have quantitatively characterized the interaction between 6-(4-phenylpiperazin-1-yl)nicotinimidamide and the C1s protease. These studies have demonstrated that the compound binds directly to C1s. nih.govnih.govresearchgate.netdeepdyve.com The binding affinity and inhibitory potency have been determined through various assays, providing a solid basis for its mechanism of action.
Steady-state kinetics revealed that 6-(4-phenylpiperazin-1-yl)nicotinimidamide acts as a competitive inhibitor of C1s. researchgate.net The inhibition constant (Kᵢ) and the dissociation constant (Kd) have been experimentally determined, highlighting a strong interaction with the C1s enzyme. nih.govnih.govresearchgate.netdeepdyve.com
| Parameter | Value (µM) | Method |
| Kᵢ (Inhibition Constant) | ~5.8 | Steady-state kinetics researchgate.net |
| Kd (Dissociation Constant) | ~9.8 | Biochemical experiments nih.govnih.govdeepdyve.com |
Mechanistic Insights into Classical Complement Pathway Modulation
The inhibitory effect of 6-(4-phenylpiperazin-1-yl)nicotinimidamide on C1s translates to a functional modulation of the entire classical complement pathway. This has been demonstrated in several preclinical models.
Inhibition of Complement Pathway Activation in Preclinical Models
Functional studies have confirmed that 6-(4-phenylpiperazin-1-yl)nicotinimidamide dose-dependently inhibits the activation of the classical complement pathway. nih.govnih.govresearchgate.netdeepdyve.com These preclinical investigations have utilized various established assays to demonstrate the compound's efficacy in a more complex biological context.
The inhibitory activities observed in these models include:
Inhibition of classical pathway activation induced by heparin-immune complexes. nih.govnih.govresearchgate.netdeepdyve.com
Suppression of classical pathway-driven lysis of antibody-sensitized sheep erythrocytes. nih.govnih.govresearchgate.netdeepdyve.com
Dose-dependent inhibition in a pathway-specific ELISA for the classical complement pathway. nih.govnih.govresearchgate.netdeepdyve.com
Impact on Downstream Complement Components (C4 and C2 Cleavage)
As the C1s protease is responsible for the cleavage of complement components C4 and C2, a direct consequence of its inhibition by 6-(4-phenylpiperazin-1-yl)nicotinimidamide is the reduced processing of these downstream substrates. nih.govnih.govresearchgate.netresearchgate.netdeepdyve.com Specific experiments have shown that the compound effectively inhibits the cleavage of C2 by activated C1s. nih.govnih.govdeepdyve.com This action prevents the formation of the C3 convertase (C4b2a), a critical step in the amplification of the complement cascade.
Exploration of Other Potential Biological Interactions and Selectivity in Research
A crucial aspect of the pharmacological profiling of any new inhibitor is its selectivity. Research into 6-(4-phenylpiperazin-1-yl)nicotinimidamide has included assessments of its activity against other related proteases to understand its specificity. The compound was evaluated against other bloodstream proteases, and the results support its characterization as a selective C1s inhibitor. nih.gov This selectivity is a promising feature, as it suggests a lower likelihood of off-target effects. The investigation into the structure-activity relationship of the 6-(4-phenylpiperazin-1-yl)nicotinimidamide scaffold, aided by a high-resolution crystal structure, provides a foundation for the development of even more potent and selective analogs for research and potential therapeutic applications. nih.govnih.govresearchgate.netdeepdyve.com
Structure Activity Relationship Sar Studies of 6 4 Phenylpiperazin 1 Yl Nicotinimidamide and Its Analogs
Systematic Structural Modifications and Their Influence on Biological Activity
Systematic modifications of the 6-(4-phenylpiperazin-1-yl)nicotinimidamide scaffold have been undertaken to probe the key interactions responsible for its inhibitory activity against C1s. nih.gov The parent compound, A1, was identified through a virtual screen and found to competitively inhibit C1s with an inhibition constant (Ki) of approximately 5.8 µM. nih.govresearchgate.net A panel of analogs was subsequently evaluated to understand how changes to different parts of the molecule affect its potency.
The core structure of A1 consists of three main components: a nicotinimidamide headgroup, a central piperazine (B1678402) ring, and a terminal phenyl group. Modifications to each of these regions have provided valuable data on the structural requirements for C1s inhibition.
For instance, alterations to the terminal phenyl ring have demonstrated the sensitivity of this region to substitution. The introduction of a fluorine atom at the para position of the phenyl ring (Analog A2) resulted in a notable increase in potency, with a Ki of 2.7 µM. nih.gov Conversely, placing the fluorine at the meta position (Analog A3) led to a decrease in activity (Ki = 14.5 µM), while an ortho-fluoro substitution (Analog A4) nearly abolished inhibitory function (Ki > 100 µM). nih.gov This suggests that the S1 pocket of the C1s protease, where this part of the molecule binds, has specific steric and electronic requirements.
Further modifications, such as replacing the phenyl ring with a pyridine (B92270) ring (Analog A5), also resulted in a loss of potency, highlighting the importance of the phenyl group for optimal interaction. nih.gov The data from these systematic modifications are summarized in the table below.
| Compound ID | Modification from Parent (A1) | C1s Inhibition (Ki, µM) |
| A1 | None (Parent Compound) | 5.8 |
| A2 | para-fluoro substitution on phenyl ring | 2.7 |
| A3 | meta-fluoro substitution on phenyl ring | 14.5 |
| A4 | ortho-fluoro substitution on phenyl ring | >100 |
| A5 | Phenyl ring replaced with a pyridine ring | >100 |
Role of the Nicotinimidamide Moiety in Target Interaction
The nicotinimidamide portion of 6-(4-phenylpiperazin-1-yl)nicotinimidamide plays a crucial role in its interaction with the C1s protease. nih.gov This positively charged group is essential for anchoring the inhibitor within the active site of the enzyme. nih.gov Crystal structure analysis of C1s in complex with compound A1 reveals that the amidinium group of the nicotinimidamide moiety occupies the S1 specificity pocket of the protease. nih.gov
This pocket is critical for substrate recognition by C1s. researchgate.net The amidinium group forms key hydrogen bonds with the side chain of Asp617 at the base of the S1 pocket, an interaction that is characteristic of many serine protease inhibitors. nih.gov This salt bridge interaction is a primary determinant of the compound's inhibitory activity. The pyridine ring of the nicotinimidamide moiety also contributes to binding by forming van der Waals interactions with the surrounding residues of the active site. nih.gov The specific geometry and electronic distribution of the nicotinimidamide group are therefore fundamental to the compound's ability to act as a competitive inhibitor of C1s. nih.gov
Contribution of the Phenylpiperazine Moiety to Pharmacological Profile
The piperazine ring itself provides a rigid linker of optimal length and conformation to bridge the nicotinimidamide and phenyl groups. nih.gov Its nitrogen atoms are potential sites for hydrogen bonding, although this is not the primary interaction observed in the crystal structure with C1s. nih.gov The terminal phenyl group, as demonstrated by the SAR studies, is involved in crucial interactions within a sub-pocket of the enzyme. nih.gov The preference for para-substitution on this ring suggests that it engages in specific hydrophobic and potentially electronic interactions that enhance binding affinity. nih.gov The phenylpiperazine scaffold is a common feature in many biologically active compounds, and in this context, it serves to orient the key interacting groups of the inhibitor for optimal engagement with the C1s protease. nih.govwikipedia.org
Design Principles for Advanced Analog Development
The SAR data and structural information gathered from the studies of 6-(4-phenylpiperazin-1-yl)nicotinimidamide and its analogs provide clear design principles for the development of more advanced inhibitors. nih.gov The primary goal for future analog development would be to enhance potency and selectivity for C1s.
Key design principles include:
Retention of the Nicotinimidamide Moiety: The amidinium group is essential for binding in the S1 pocket and should be conserved. Modifications to the pyridine ring could be explored to optimize secondary interactions, but the core amidinium function must be maintained. nih.gov
Optimization of the Phenyl Ring Substitution: The strong preference for a para-substituted fluorine on the terminal phenyl ring suggests this is a critical area for optimization. nih.gov Further exploration of other small, electron-withdrawing groups at the para position could lead to improved potency. Larger substituents or substitutions at the ortho and meta positions are likely to be detrimental. nih.gov
Exploration of the Piperazine Linker: While the piperazine ring appears to be an effective linker, analogs with modified ring structures (e.g., homopiperazine, piperidine) could be synthesized to probe the spatial requirements of the active site cleft. However, such changes must maintain the crucial distance and orientation between the nicotinimidamide and phenyl moieties.
Enhancing Selectivity: To ensure the inhibitor is specific for C1s and does not affect other related serine proteases, future design should consider the unique features of the C1s active site compared to other proteases like C1r. nih.gov The regions outside the highly conserved S1 pocket offer the best opportunity for achieving selectivity.
By applying these principles, it is plausible to develop next-generation analogs of 6-(4-phenylpiperazin-1-yl)nicotinimidamide with significantly improved pharmacological properties for potential therapeutic applications. nih.gov
Computational Chemistry and Structural Biology Investigations
Virtual Screening Approaches for Ligand Discovery and Optimization
The identification of 6-(4-phenylpiperazin-1-yl)nicotinimidamide as a bioactive compound originated from a sophisticated virtual screening campaign. researchgate.netnih.gov This computational strategy was aimed at discovering novel small-molecule inhibitors of C1s, a serine protease that is a key component of the classical pathway of the complement system. researchgate.netnih.govnih.gov The C1s protease is considered an attractive therapeutic target for diseases driven by the classical pathway. researchgate.netnih.gov
Researchers utilized a structure-based machine-learning drug discovery platform, AtomNet, to screen for small molecules that could potentially bind to the substrate recognition site of C1s. researchgate.net This cheminformatics approach leverages existing structural information to perform in silico identification of functional small-molecule ligands. researchgate.net From an initial library of 94 compounds, 6-(4-phenylpiperazin-1-yl)nicotinimidamide (A1) was the sole hit that satisfied the criteria in three distinct assays, leading to its selection for further detailed characterization. researchgate.net This discovery laid the groundwork for subsequent optimization and structure-activity relationship (SAR) studies. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking, a critical component of the virtual screening process, was fundamental in predicting how 6-(4-phenylpiperazin-1-yl)nicotinimidamide interacts with its biological target. The virtual screening process identified the compound by its predicted ability to bind to the C1s substrate recognition site, which is crucial for the enzyme's function in cleaving its natural substrates, C4 and C2. researchgate.netresearchgate.net Although detailed parameters of the initial docking protocol are part of the proprietary screening platform, the successful identification of A1 as a competitive inhibitor confirms the predictive power of the docking simulations. researchgate.netnih.govresearchgate.net Biochemical experiments later validated these predictions, demonstrating that the compound binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 µM and competitively inhibits its enzymatic activity with an inhibition constant (Ki) of about 5.8 µM. nih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Inhibition Constant (Ki) | ~5.8 µM | nih.govresearchgate.net |
| Dissociation Constant (Kd) | ~9.8 µM | nih.govresearchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations
To investigate the stability of the predicted binding pose and analyze the compound's conformational dynamics within the enzyme's active site, molecular dynamics (MD) simulations were performed. researchgate.netnih.gov The starting point for these simulations was the experimentally determined crystal structure of the C1s protease fragment (eC1s-2SP) in complex with 6-(4-phenylpiperazin-1-yl)nicotinimidamide. researchgate.netnih.gov
Three independent simulations, each lasting for 100 nanoseconds, were conducted. researchgate.net The system was parameterized using the all-atom CHARMM molecular force field for the protein, while the parameters and topology for the ligand (A1) were generated via the CGENFF webserver. researchgate.netnih.gov The complex was solvated in a cubic water box using the TIP3P water model. researchgate.net Analysis of the simulations included calculating the root-mean-square deviation (RMSD) for the protein's alpha-carbon atoms and the ligand's heavy atoms to assess the structural stability of the complex throughout the simulation period. researchgate.net
| Parameter | Specification | Reference |
|---|---|---|
| Starting Structure | Crystal structure of eC1s-2SP in complex with A1 | researchgate.netnih.gov |
| Simulation Length | 3 x 100 ns | researchgate.net |
| Force Field (Protein) | CHARMM | researchgate.netnih.gov |
| Force Field (Ligand) | CGENFF | researchgate.netnih.gov |
| Solvation | Cubic box with TIP3P water | researchgate.net |
| Ensemble | NPT | researchgate.net |
Crystallographic Analysis of Compound-Target Complexes to Elucidate Binding Modes
The precise binding mode of 6-(4-phenylpiperazin-1-yl)nicotinimidamide was definitively elucidated through X-ray crystallography. nih.gov Researchers successfully determined a 1.8 Å-resolution crystal structure of the compound (A1) bound to a fragment of the C1s protease. researchgate.netnih.govresearchgate.net
Preclinical Therapeutic Potential and Disease Model Research
Investigation in Complement-Mediated Disease Models
Research Applications in Autoimmune Diseases and Inflammatory Conditions
No data is available on the use of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide in preclinical models of autoimmune diseases or inflammatory conditions where the complement system is implicated.
Exploration of Research Implications for Neurological Contexts
There is no available research exploring the implications or applications of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide in neurological disease models where complement activation is a factor.
6-(4-Phenylpiperazin-1-yl)nicotinimidamide as a Tool Compound in Complement Research
No literature or data supports the use of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide as a tool compound for studying the complement system.
Advanced Analytical Methodologies for Research and Development of 6 4 Phenylpiperazin 1 Yl Nicotinimidamide
Chromatographic Techniques for Compound Purity and Characterization in Research (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of 6-(4-phenylpiperazin-1-yl)nicotinimidamide and its analogs. This technique separates components in a mixture, allowing for the quantification of the target compound and the detection of any impurities. In the research context, reversed-phase HPLC is a commonly utilized method for such non-polar to moderately polar compounds.
Detailed research findings indicate the use of specific HPLC setups for the final purity determination of 6-(4-phenylpiperazin-1-yl)nicotinimidamide. nih.govnih.gov A typical method would involve an Ascentis Express peptide ES C-18 column, which is designed for high-resolution separation of complex samples. nih.gov The operational parameters are meticulously controlled to ensure reproducibility and accuracy.
| Parameter | Specification |
| Column | Ascentis Express peptide ES C-18 |
| Dimensions | 4.6 mm x 30 mm |
| Flow Rate | 1 mL/min |
| Separation Time | 6 minutes |
| Mobile Phase | Gradient of 5-95% organic solvent in water |
| Detector | UV-Vis, wavelength not specified |
This interactive table summarizes typical HPLC parameters used in the analysis of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide.
The choice of a C-18 column indicates that the separation is based on hydrophobic interactions between the stationary phase and the compound. The gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time, is crucial for resolving compounds with a range of polarities, ensuring that both the main compound and any potential impurities are effectively separated and detected.
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis (e.g., NMR, LCMS, UV Spectrophotometry)
Spectroscopic techniques are indispensable for confirming the chemical structure of 6-(4-phenylpiperazin-1-yl)nicotinimidamide and for its quantitative analysis. A combination of methods is typically employed to build a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 6-(4-phenylpiperazin-1-yl)nicotinimidamide, ¹H NMR would be used to identify the number and environment of hydrogen atoms, while ¹³C NMR would provide information about the carbon skeleton. nih.gov Although specific chemical shift data is not publicly available, a standard analysis would confirm the presence of the phenyl, piperazine (B1678402), and pyridine (B92270) moieties.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. LC-MS is used to confirm the molecular weight of 6-(4-phenylpiperazin-1-yl)nicotinimidamide. Initial analyses have confirmed the compound's identity using mass spectrometry. nih.gov The technique would also be instrumental in identifying metabolites in stability studies by detecting their mass-to-charge ratios.
UV-Visible Spectrophotometry: UV-Vis spectrophotometry measures the absorption of light by a compound in the ultraviolet and visible regions of the electromagnetic spectrum. This can be used for quantitative analysis and to provide some structural information based on the absorption maxima (λmax). While specific UV-Vis data for the title compound is not detailed in the available literature, related structures such as 1-phenylpiperazine (B188723) exhibit characteristic UV absorption spectra that can be used as a reference. nist.gov
X-ray Crystallography: The most definitive method for structural elucidation is single-crystal X-ray diffraction. A 1.8 Å resolution crystal structure has been determined for 6-(4-phenylpiperazin-1-yl)nicotinimidamide, providing a detailed three-dimensional model of the molecule and confirming the connectivity of its atoms. nih.govresearchgate.net This high-resolution structure is invaluable for understanding its interaction with biological targets, such as the C1s protease. nih.govresearchgate.net
| Technique | Purpose | Key Findings |
| NMR Spectroscopy | Structural confirmation, identification of functional groups | Used to obtain ¹H and ¹³C spectra to verify the molecular structure. nih.gov |
| LC-MS | Molecular weight confirmation, impurity profiling | Confirmed the mass of the compound. nih.gov |
| UV-Vis Spectrophotometry | Quantitative analysis, electronic structure | Not specifically detailed, but used in HPLC detection. |
| X-ray Crystallography | Definitive 3D structural elucidation | A 1.8 Å resolution crystal structure was obtained. nih.govresearchgate.net |
This interactive table outlines the spectroscopic methods used in the characterization of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide.
Techniques for Investigating Stability in Research Matrixes
Understanding the stability of a compound in various research matrices is crucial for interpreting experimental results. For 6-(4-phenylpiperazin-1-yl)nicotinimidamide, stability has been assessed in the context of its biological activity.
Functional Stability in Biological Assays: The stability of the compound is implicitly tested in the functional assays used to determine its inhibitory activity. For instance, in a hemolytic assay to assess the inhibition of the classical complement pathway, 6-(4-phenylpiperazin-1-yl)nicotinimidamide was incubated for 1 hour at 37°C in a buffer containing 2% active serum. nih.gov The dose-dependent inhibition observed in this assay suggests that the compound remains stable and active under these conditions. nih.gov
Stability in Biochemical Assays: Similarly, enzyme inhibition assays, such as those for C1s, C1r, and Factor Xa, are conducted in buffered solutions (e.g., 50 mM HEPES, pH 7.4) often containing a small percentage of an organic solvent like DMSO. nih.gov The consistent and competitive inhibition kinetics observed for C1s, with a determined Ki of approximately 5.8 µM, indicate that 6-(4-phenylpiperazin-1-yl)nicotinimidamide is stable and soluble in these aqueous research matrices for the duration of the experiment. nih.govresearchgate.net
| Assay Type | Matrix Conditions | Purpose |
| Hemolytic Assay | HBS++ buffer with 0.1% gelatin and 2% active serum, 1 hour at 37°C | To assess functional stability and activity in a complex biological medium. nih.gov |
| Enzyme Inhibition Assay | 50 mM HEPES (pH 7.4), 140 mM NaCl, 0.005% Tween-20, 5% DMSO | To determine inhibitory constants and confirm stability in a biochemical buffer. nih.gov |
This interactive table details the conditions under which the stability of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide has been investigated in research matrices.
These methodologies, from chromatography to spectroscopy and stability-indicating functional assays, provide a comprehensive analytical framework for the research and development of 6-(4-phenylpiperazin-1-yl)nicotinimidamide, ensuring the reliability and reproducibility of scientific findings.
Future Directions and Emerging Research Avenues
Exploration of Novel Nicotinimidamide and Piperazine (B1678402) Hybrid Scaffolds in Drug Discovery
The chemical architecture of 6-(4-phenylpiperazin-1-yl)nicotinimidamide, which marries a nicotinimidamide moiety with a phenylpiperazine scaffold, represents a promising starting point for further drug discovery efforts. The piperazine ring, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties that can enhance aqueous solubility, cell permeability, and target engagement. nih.govresearchgate.net
Future research in this area is likely to focus on the systematic exploration of novel hybrid structures to improve potency, selectivity, and pharmacokinetic profiles. This involves the synthesis and evaluation of a diverse library of analogs. Key research activities will include:
Structure-Activity Relationship (SAR) Studies: A detailed understanding of how specific structural modifications impact the inhibitory activity of the compound is crucial. Initial studies have already begun to explore the SAR of the 6-(4-phenylpiperazin-1-yl)nicotinimidamide scaffold, providing a roadmap for future optimization. researchgate.netresearchgate.net Further investigations will likely involve modifications at various positions of both the pyridine (B92270) and phenyl rings to probe the binding pocket of C1s and other potential targets. researchgate.net
Scaffold Hopping and Bioisosteric Replacement: Researchers will likely explore replacing the piperazine or nicotinimidamide cores with other heterocyclic systems to identify novel scaffolds with similar or improved biological activity. This approach can lead to the discovery of compounds with entirely new intellectual property profiles and potentially better drug-like properties.
Expansion to Other Therapeutic Areas: The versatile nature of the piperazine scaffold, which is present in a wide range of approved drugs, suggests that nicotinimidamide-piperazine hybrids could be investigated for applications beyond complement inhibition, such as in oncology or as modulators of nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net
The following interactive table summarizes key aspects of the piperazine scaffold that make it a valuable component in drug discovery:
| Property of Piperazine Scaffold | Implication in Drug Discovery |
| High Polarity and Basicity | Often improves aqueous solubility and allows for salt formation, which can aid in formulation. |
| Conformational Flexibility | The chair and boat conformations of the piperazine ring can be manipulated to optimize binding to a biological target. |
| Two Nitrogen Atoms | Provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. |
| Privileged Scaffold | Its frequent appearance in approved drugs demonstrates its general utility and favorable safety profile. nih.gov |
Advanced Mechanistic Studies in Broader Biological Systems Relevant to the Compound's Activity
While the primary mechanism of action for 6-(4-phenylpiperazin-1-yl)nicotinimidamide has been identified as the inhibition of C1s, a deeper understanding of its effects in more complex biological systems is warranted. nih.gov This includes exploring the downstream consequences of C1s inhibition and the potential for off-target effects related to its constituent chemical moieties.
Future mechanistic studies will likely focus on:
Impact on the Complement Cascade: Moving beyond isolated enzyme assays, researchers will need to investigate how inhibiting C1s with this compound affects the entire complement activation cascade in cellular and in vivo models. This includes assessing its impact on the generation of downstream effectors like C3a, C5a, and the membrane attack complex. nih.gov
Nicotinamide-Related Biological Effects: Nicotinamide (B372718), a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). ijdvl.comdrugbank.com NAD+ is a critical player in cellular metabolism and energy production. ijdvl.com Advanced studies could explore whether 6-(4-phenylpiperazin-1-yl)nicotinimidamide or its metabolites can influence cellular NAD+ levels or interact with NAD+-dependent enzymes, which could have broader implications for cellular health and function. ijdvl.com
Piperazine-Related Biological Effects: Piperazine derivatives are known to interact with a variety of biological targets. Further studies are needed to determine if the phenylpiperazine portion of the molecule contributes to any secondary pharmacological activities, which could be either beneficial or detrimental.
Development of Next-Generation Complement Inhibitors with Enhanced Specificity
The successful clinical application of complement inhibitors has spurred significant interest in developing next-generation therapeutics with improved properties. nih.govrootsanalysis.com While 6-(4-phenylpiperazin-1-yl)nicotinimidamide is a promising lead, the field is continuously evolving towards inhibitors with even greater specificity and more convenient administration routes.
Key trends in the development of next-generation complement inhibitors include:
Targeting Different Complement Components: While the compound in focus targets C1s at the start of the classical pathway, other inhibitors are being developed to target various other points in the complement cascade, such as C3, Factor B, and Factor D. nih.govnih.gov This allows for tailored therapeutic strategies depending on the specific disease and the primary driver of complement activation.
Improving Specificity to Minimize Off-Target Effects: A major goal is to design inhibitors that are highly selective for their intended target to reduce the risk of unwanted side effects. nih.gov For small molecules like 6-(4-phenylpiperazin-1-yl)nicotinimidamide, this involves optimizing the chemical structure to maximize interactions with the target enzyme's active site while minimizing interactions with other proteins. researchgate.net
Exploring Different Therapeutic Modalities: The field of complement inhibition is not limited to small molecules. Research is also active in the development of therapeutic antibodies, such as eculizumab (an anti-C5 antibody), and RNA-based therapeutics that can prevent the production of specific complement proteins. nih.govputassoc.com
The following table provides an overview of different strategies for complement inhibition:
| Therapeutic Modality | Example Target(s) | Advantages |
| Small Molecules | C1s, Factor D, Factor B | Potential for oral administration, can penetrate tissues more easily. nih.gov |
| Monoclonal Antibodies | C1s, C5 | High specificity and long half-life, allowing for less frequent dosing. nih.govnih.gov |
| RNA-Based Therapeutics | Complement Component 3 (C3) | Can prevent the synthesis of target proteins, offering a novel mechanism of action. putassoc.com |
| Peptidic Inhibitors | C3 | Can be designed to have high potency and specificity. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery Initiatives
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies are poised to play a significant role in the development of future nicotinimidamide-piperazine based inhibitors and other complement modulators. nih.govbpasjournals.com
AI and ML can be applied at various stages of the drug discovery pipeline:
Target Identification and Validation: AI algorithms can analyze large biological datasets to identify and validate new therapeutic targets within the complement system or other disease pathways. accscience.com
Virtual Screening and Hit Identification: Machine learning models can be trained to predict the binding affinity of virtual compounds to a target protein, allowing for the rapid screening of vast chemical libraries to identify promising hits. bitsathy.ac.in The initial discovery of 6-(4-phenylpiperazin-1-yl)nicotinimidamide, in fact, utilized a structure-based machine-learning platform. nih.gov
Lead Optimization: Generative AI models can design novel molecules from scratch with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. accscience.com This can significantly accelerate the lead optimization process.
Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process. accscience.com
The integration of AI and ML into drug discovery workflows is expected to reduce the time and cost of developing new medicines and increase the success rate of clinical trials. bpasjournals.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
